Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 855849-89-7
VCID: VC5657398
InChI: InChI=1S/C18H22ClNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.83

Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS No.: 855849-89-7

Cat. No.: VC5657398

Molecular Formula: C18H22ClNO2

Molecular Weight: 319.83

* For research use only. Not for human or veterinary use.

Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate - 855849-89-7

Specification

CAS No. 855849-89-7
Molecular Formula C18H22ClNO2
Molecular Weight 319.83
IUPAC Name tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H22ClNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3
Standard InChI Key FCODHBUWEZUURU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate belongs to the spirocyclic family, where two rings—indene and piperidine—share a single atom (spiro carbon). The indene moiety is substituted with a chlorine atom at the 6-position, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This configuration introduces steric hindrance and electronic effects that influence reactivity and solubility .

Table 1: Key Chemical Properties

PropertyValue
CAS Number855849-89-7
Molecular FormulaC18H22ClNO2\text{C}_{18}\text{H}_{22}\text{ClNO}_{2}
Molar Mass319.83 g/mol
IUPAC Nametert-Butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl
Storage Conditions2–8°C, dry, sealed

The Boc group enhances stability during synthesis, while the chlorine atom may facilitate electrophilic substitution or halogen bonding in target interactions.

Spectroscopic and Computational Data

The compound’s InChIKey (FCODHBUWEZUURU-UHFFFAOYSA-N) and standard InChI string provide identifiers for database searches and computational modeling. Molecular dynamics simulations predict moderate lipophilicity (logP3.2\log P \approx 3.2), suggesting adequate blood-brain barrier permeability for central nervous system targets. X-ray crystallography data are unavailable, but analogous spiro compounds exhibit chair conformations in piperidine rings and planar indene systems .

Synthetic Methodologies

General Synthesis Strategy

The synthesis involves multi-step organic reactions, typically commencing with the construction of the spiro[indene-1,4'-piperidine] core. A plausible route, inferred from related spirocyclic syntheses , includes:

  • Core Formation: Cyclization of a halogenated indene precursor with a piperidine derivative under basic conditions.

  • Chlorination: Electrophilic aromatic substitution to introduce the 6-chloro group.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the piperidine nitrogen.

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1SpirocyclizationK2_2CO3_3, DMF, 80°C
2Electrophilic ChlorinationCl2_2, FeCl3_3, CH2_2Cl2_2
3Boc ProtectionBoc2_2O, DMAP, CH3_3CN

Process Optimization Challenges

Scale-up efforts face hurdles in controlling regioselectivity during chlorination and eliminating diastereomers during spirocyclization. Flow chemistry techniques, as demonstrated in the synthesis of analogous 3-oxo-spiro compounds , could enhance yield and purity by maintaining precise reaction parameters (e.g., temperature, residence time).

CompoundTargetStructural Feature
GDC-1971SHP2 KinaseSpiro[benzofuran-piperidine]
MCG-IV-210HIV-1 gp120Piperidine-urea scaffold
Tert-butyl 6-chloro...(Hypothetical)Spiro[indene-piperidine]

Future Research Directions

  • Synthetic Chemistry: Develop enantioselective routes to access chiral spirocenters, enabling exploration of stereochemical effects on bioactivity.

  • Biological Screening: Prioritize assays against kinase panels (e.g., Src, AKT) and viral envelope proteins to identify lead candidates.

  • Computational Studies: Perform docking simulations with SHP2 or gp120 to rationalize structure-activity relationships .

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